5-{1-[3-(3-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole
Overview
Description
The compound 5-{1-[3-(3-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole is a complex organic molecule featuring multiple functional groups, including oxazole and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[3-(3-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole typically involves multi-step organic reactions. The process often starts with the preparation of the oxazole and pyrrolidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-{1-[3-(3-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can introduce various functional groups .
Scientific Research Applications
5-{1-[3-(3-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole: has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-{1-[3-(3-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole and pyrrolidine derivatives, such as:
- 3-(3-Methoxyphenyl)-1,2-oxazole
- Pyrrolidin-2-YL derivatives
- Other substituted oxazoles
Uniqueness
The uniqueness of 5-{1-[3-(3-Methoxyphenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-(propan-2-YL)-1,2-oxazole lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]-[2-(3-propan-2-yl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-13(2)16-11-19(27-22-16)18-8-5-9-24(18)21(25)20-12-17(23-28-20)14-6-4-7-15(10-14)26-3/h4,6-7,10-13,18H,5,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAPATKKZKKJEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C2CCCN2C(=O)C3=CC(=NO3)C4=CC(=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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